N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound notable for its diverse functional groups, which include a thiophene ring, a hydroxy group, and an oxalamide moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly as a biochemical probe or therapeutic agent. Its molecular formula is with a molecular weight of approximately 450.48 g/mol.
This compound belongs to the class of oxalamides, which are derivatives of oxalic acid where one or both of the carboxylic acid groups are replaced by amides. It also features a trifluoromethoxy group, enhancing its chemical reactivity and potential biological activity. The presence of a thiophene ring suggests possible applications in electronic materials and pharmaceuticals due to its aromatic properties.
The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves several steps:
The molecular structure of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be analyzed through various techniques:
KVQBQOGSALYFKA-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure.
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)N3CCCC3=O
, indicating the arrangement of atoms and bonds.
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications .
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several promising applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: